molecular formula C15H9BrO3 B2748083 2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 620545-87-1

2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2748083
CAS No.: 620545-87-1
M. Wt: 317.138
InChI Key: ORWXAUFDAWANIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of furan derivatives, which are known for their wide range of advantageous biological and pharmacological characteristics .

Preparation Methods

The synthesis of 2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-bromobenzaldehyde with 6-hydroxybenzo[b]furan-3-one under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its therapeutic potential in treating bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.

Comparison with Similar Compounds

2-[(2-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be compared with other furan derivatives and benzofuran compounds:

    2-Furoic Acid: An early furan derivative known for its antimicrobial properties.

    Benzofuran: A scaffold for various antimicrobial agents with a wide range of biological activities.

    Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-12-4-2-1-3-9(12)7-14-15(18)11-6-5-10(17)8-13(11)19-14/h1-8,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWXAUFDAWANIC-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.